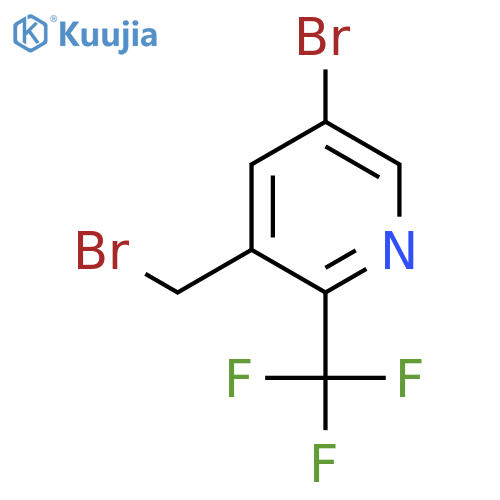Cas no 1260782-29-3 (5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine)

5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H4Br2F3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2
- InChIKey: DXLOSDWZJUMWCW-UHFFFAOYSA-N
- SMILES: BrCC1=CC(=CN=C1C(F)(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- XLogP3: 3
- トポロジー分子極性表面積: 12.9
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014098-1g |
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine |
1260782-29-3 | 95% | 1g |
$2923.95 | 2023-09-03 | |
| Alichem | A029014098-250mg |
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine |
1260782-29-3 | 95% | 250mg |
$931.00 | 2023-09-03 |
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridineに関する追加情報
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine: A Comprehensive Overview
5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine, also known by its CAS number 1260782-29-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine atoms and a trifluoromethyl group. The presence of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
The synthesis of 5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and electrophilic bromination. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity, ensuring its suitability for demanding applications. Researchers have also explored alternative synthetic pathways to enhance yield and reduce environmental impact, reflecting the growing emphasis on sustainable chemistry practices.
In the field of pharmaceutical chemistry, this compound has shown promise as an intermediate in the development of novel drug candidates. Its ability to act as a versatile scaffold allows for the incorporation of various functional groups, enabling the creation of molecules with tailored biological activities. For instance, studies have demonstrated its potential in anti-cancer drug design, where the compound's electronic properties facilitate interactions with key cellular targets.
Beyond pharmaceuticals, 5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has found applications in materials science, particularly in the synthesis of advanced polymers and electronic materials. Its trifluoromethyl group contributes to thermal stability and chemical resistance, making it an ideal component for high-performance polymers used in aerospace and automotive industries. Additionally, recent research has highlighted its role in the development of organic semiconductors, where its electronic properties enhance device performance.
The integration of computational chemistry techniques has further deepened our understanding of this compound's properties. Quantum mechanical simulations have provided insights into its electronic structure and reactivity, guiding experimental efforts toward optimized synthesis and application strategies. Such interdisciplinary approaches underscore the compound's importance in both academic research and industrial development.
In conclusion, 5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging impact across scientific disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound will undoubtedly remain a cornerstone in the advancement of chemical science.
1260782-29-3 (5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine) Related Products
- 851804-51-8(2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 2648935-04-8((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid)
- 405277-43-2(6-Ethyl-4-phenylchroman-2-one)
- 2138004-38-1(1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine)
- 1806808-71-8(4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine)
- 14675-99-1((N-BOC-Amino)(naphthalen-1-yl)acetic acid)
- 2137825-37-5(1H-Pyrrole-3-carboxylic acid, 1-methyl-4-(1-methylethyl)-, methyl ester)
- 1889905-02-5(2-1-(fluoromethyl)cyclobutylethan-1-amine)
- 2172256-60-7(tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate)
- 1609396-46-4((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide)




